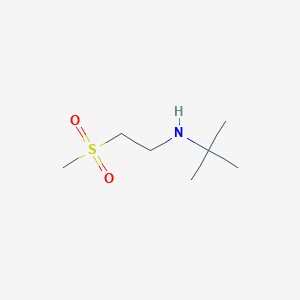

Tert-butyl(2-methanesulfonylethyl)amine

描述

属性

IUPAC Name |

2-methyl-N-(2-methylsulfonylethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S/c1-7(2,3)8-5-6-11(4,9)10/h8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEDFFWXKHUOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Tert-butyl(2-methanesulfonylethyl)amine (CAS No. 1183755-41-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to an ethylamine moiety, which is further substituted with a methanesulfonyl group. The structural formula can be represented as:

This compound's unique structure contributes to its biological activity, particularly in terms of interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases characterized by hyperproliferation.

- Receptor Modulation : It may interact with receptors involved in cell signaling pathways, influencing cellular responses and potentially modulating disease progression.

Anticancer Properties

Studies have indicated that this compound may possess anticancer properties. For instance, it has been investigated as a MEK inhibitor, which plays a crucial role in the MAPK signaling pathway often activated in cancers. Inhibition of this pathway can lead to reduced tumor growth and improved outcomes in cancer therapies.

Antimicrobial Activity

Preliminary research suggests that compounds similar to this compound exhibit antimicrobial properties. This activity could be beneficial in developing new antimicrobial agents, particularly against resistant strains of bacteria.

Case Studies

-

MEK Inhibition and Cancer Treatment :

A study published in Nature Medicine highlighted the efficacy of MEK inhibitors in reducing tumor growth in xenograft models. This compound was included in a series of compounds tested for their ability to inhibit MEK, showing promising results in preclinical models . -

Antimicrobial Testing :

Another investigation focused on the antimicrobial properties of various sulfonamide derivatives, including this compound. The results demonstrated significant antibacterial activity against several strains, suggesting its potential use as an antimicrobial agent .

Comparative Analysis of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MEK Inhibition | 10 | |

| Similar Compound A | Antimicrobial | 15 | |

| Similar Compound B | Anticancer | 5 |

The table above summarizes key findings related to the biological activities of this compound compared to similar compounds.

科学研究应用

Asymmetric Synthesis

One of the primary applications of tert-butyl(2-methanesulfonylethyl)amine is in asymmetric synthesis. It acts as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. The use of tert-butanesulfinamide derivatives allows for the production of complex molecules with high diastereoselectivity and enantioselectivity. This property is crucial in the synthesis of pharmaceuticals where chirality plays a significant role in biological activity .

Table 1: Applications in Asymmetric Synthesis

| Compound Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Amino Alcohols | Condensation with aldehydes | High | |

| α-Amino Acids | Synthesis via sulfinimines | High | |

| N-Heterocycles | Cyclization reactions | Varied |

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly as an inhibitor of specific biological pathways involved in diseases such as cancer. For instance, compounds derived from this amine have shown promise as inhibitors of the ATR kinase, which is implicated in cancer cell proliferation . This application underscores the compound's relevance in drug discovery and development.

Case Study: ATR Kinase Inhibition

- Objective: Evaluate the efficacy of this compound derivatives as ATR inhibitors.

- Methodology: In vitro assays were conducted using various concentrations of synthesized compounds on cancer cell lines.

- Results: Significant inhibition was observed at micromolar concentrations, suggesting potential for further development into therapeutic agents .

Synthesis of Complex Natural Products

The compound has also been utilized in the synthesis of complex natural products. Its ability to form stable intermediates allows chemists to construct multi-step synthetic routes that are often required for natural product synthesis . This application is particularly valuable in the field of organic chemistry where complex structures need to be assembled efficiently.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl(2-methanesulfonylethyl)amine with six structurally related tert-butyl-substituted amines from the provided evidence. Key differences in substituents, synthesis, applications, and safety are emphasized.

tert-butyl-(2-chloro-phenyl)-amine (CAS 939-36-6)

- Molecular Formula : C₁₀H₁₄ClN

- Key Features : Chlorophenyl substituent (electron-withdrawing, lipophilic).

- Synthesis : Achieves high yields (78–100%) via optimized routes, suggesting stable intermediates and efficient coupling reactions .

- Applications : Likely used in agrochemicals or pharmaceuticals due to halogenated aromatic motifs.

- Safety: No explicit hazards reported, but chlorinated analogs often require careful handling.

tert-butyl[(1-ethylpyrazol-4-yl)methyl]amine

- Structural Features : Pyrazole ring (heterocyclic, nitrogen-rich).

- Applications: Potential use in coordination chemistry or medicinal chemistry for metal-binding or bioactive properties .

- Differentiation : The pyrazole’s planar structure contrasts with the linear sulfonylethyl chain, affecting π-π interactions in drug design.

5-(tert-Butyl)-[1,1'-biphenyl]-2-amine

- Molecular Weight : 225.33 g/mol

- Safety : Classified for acute toxicity (oral, dermal, inhalation; Category 4), indicating hazards from aromatic bulkiness .

- Applications : Research and development, possibly in materials science or as a ligand.

Tert-butyl(methyl)(2-methylbut-3-yn-2-yl)amine (CAS 3735-65-7)

- Molecular Formula : C₁₀H₁₉N

- Key Features : Alkyne group (linear, reactive for click chemistry).

- Applications : Cataloged as a life science product, suggesting niche synthetic utility .

Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine (CID 16788785)

- Molecular Formula: C₁₃H₂₁NO₂

- Key Features : Dimethoxy groups (electron-donating, enhancing solubility).

- Applications : Methoxy-substituted amines are common in CNS drug candidates .

tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine (CAS 1628014-71-0)

- Molecular Formula: C₁₇H₂₈BNO₂

- Key Features : Boron-containing dioxaborolane (Suzuki coupling precursor).

- Applications : Organic synthesis, e.g., cross-coupling reactions for drug scaffolds .

Data Table: Comparative Analysis of Similar tert-Butyl Amines

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Synthesis Yield | Applications | Safety Profile |

|---|---|---|---|---|---|---|---|

| tert-butyl-(2-chloro-phenyl)-amine | C₁₀H₁₄ClN | 183.68 | 939-36-6 | Chlorophenyl substituent | Up to 100% | Synthetic intermediate | Not specified |

| tert-butyl[(1-ethylpyrazol-4-yl)methyl]amine | C₁₀H₁₉N₃ | 181.28 | - | Pyrazole ring | Not specified | Coordination chemistry | Not specified |

| 5-(tert-Butyl)-[1,1'-biphenyl]-2-amine | C₁₆H₁₉N | 225.33 | - | Biphenyl group | Not specified | R&D, materials science | Acute toxicity (Cat 4) |

| Tert-butyl(methyl)(2-methylbut-3-yn-2-yl)amine | C₁₀H₁₉N | 153.27 | 3735-65-7 | Alkyne group | Not specified | Life science product | Data unavailable |

| Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine | C₁₃H₂₁NO₂ | 223.31 | - | Dimethoxyphenyl group | Not specified | Medicinal chemistry | Not specified |

| Boron-containing tert-butyl amine | C₁₇H₂₈BNO₂ | 301.23 | 1628014-71-0 | Dioxaborolane group | Not specified | Organic synthesis | Not specified |

Research Findings and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, sulfonyl) enhance electrophilicity, aiding nucleophilic substitutions. Methoxy groups (electron-donating) improve solubility but reduce reactivity .

- Bulky substituents (e.g., biphenyl) correlate with acute toxicity, as seen in .

Synthesis Efficiency :

- Halogenated derivatives (e.g., chlorophenyl) achieve higher yields (78–100%) compared to tert-butyl carbonates (62.8%) .

Applications :

- Boron-containing amines are pivotal in cross-coupling reactions , while heterocyclic analogs (pyrazole) suit metal-ligand systems .

Safety :

- Acute toxicity classifications (Category 4) for biphenyl derivatives underscore the need for rigorous handling protocols .

准备方法

Reductive Amination Approach Using Aldehydes and tert-Butylamine

One of the most effective preparation methods for tert-butyl amine derivatives involves reductive amination of aldehydes with tert-butylamine under hydrogenation conditions. This method is well-documented for synthesizing unsymmetric secondary tert-butylamines, which can be adapted for tert-butyl(2-methanesulfonylethyl)amine by selecting appropriate aldehydes bearing a methanesulfonyl group.

| Parameter | Range / Value | Notes |

|---|---|---|

| Temperature | 50 to 150 °C | Optimal range 70 to 125 °C |

| Pressure | 2 to 120 bar | Preferred 5 to 10 bar |

| Molar ratio (tert-butylamine:aldehyde) | ≤1:1.4, preferably ~1:1.1 to 1:1.3 | Controls selectivity and yield |

| Catalyst | Hydrogenation catalysts (e.g., Pd, Pt) | 0.1 to 5% by weight catalyst loading |

| Solvent | Optional; inert solvents like NMP, THF | Solvent-free preferred for industrial scale |

- The aldehyde containing the methanesulfonylethyl group is reacted with tert-butylamine in the presence of hydrogen and a hydrogenation catalyst.

- The reaction is conducted in liquid phase under controlled temperature and pressure.

- Hydrogen is continuously supplied to maintain reaction pressure and ensure complete reductive amination.

- After reaction completion, the product mixture is dewatered and purified, typically by fractional distillation.

This method offers high selectivity and yields for secondary amines and can be tailored for the synthesis of this compound by using 2-methanesulfonylethanal (or a suitable protected aldehyde derivative) as the aldehyde component.

Nucleophilic Substitution of tert-Butylamines with Methanesulfonyl-Containing Alkyl Halides

Another synthetic route involves the nucleophilic substitution of tert-butylamine with 2-methanesulfonylethyl halides (e.g., chloride or bromide). This method is a classic alkylation of amines and is suitable for preparing tertiary or secondary amines depending on stoichiometry.

$$

\text{tert-butylamine} + \text{2-methanesulfonylethyl chloride} \rightarrow \text{this compound}

$$

| Parameter | Range / Value | Notes |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Facilitates nucleophilic substitution |

| Temperature | Room temperature to 80 °C | Higher temperatures increase rate |

| Base | Sometimes used (e.g., triethylamine) | To neutralize acid by-products |

| Reaction time | Several hours to overnight | Depending on reactivity and scale |

This method is straightforward but requires careful control to avoid over-alkylation or side reactions. The methanesulfonyl group is a good leaving group precursor, facilitating substitution.

Protection-Deprotection Strategies Involving Imine Intermediates

A patented method for related tert-butyl amines involves formation of imine intermediates from aldehydes and tert-butylamine, followed by hydrolysis to yield the amine. Though the patent specifically discusses tert-butyl benzyl amine, the approach is adaptable.

Summary of Steps:

- Imine Formation: React tert-butylamine with an aldehyde (bearing the methanesulfonyl group) under mild conditions to form an imine intermediate.

- Hydrolysis: Acidic hydrolysis of the imine to yield the desired amine.

- Purification: Extraction and drying to isolate the pure amine.

| Step | Conditions |

|---|---|

| Imine formation | 50 °C, 12-24 hours, mild acidic or neutral conditions |

| Hydrolysis | Dilute HCl or H2SO4, reflux 2-5 hours |

| Neutralization | Sodium hydroxide to pH ~10 |

| Drying | Calcium chloride powder, 2-8 hours |

This method offers a mild and high-yield route with reported yields up to 88% for analogous tert-butyl amines.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Reductive Amination | Aldehyde + tert-butylamine + H2 + catalyst | High selectivity, scalable | Requires high pressure equipment | High (typically >85%) |

| Nucleophilic Substitution | tert-Butylamine + 2-methanesulfonylethyl halide | Simple, direct | Possible over-alkylation, side reactions | Moderate to high |

| Imine Intermediate Hydrolysis | Aldehyde + tert-butylamine, acid hydrolysis | Mild conditions, good yields | Longer reaction times | Up to 88% |

Research Findings and Considerations

- Catalyst Selection: Hydrogenation catalysts such as palladium or platinum on carbon are common and effective for reductive amination, with catalyst loading optimized between 0.1-5% by weight relative to tert-butylamine.

- Temperature and Pressure: Maintaining temperature between 70-125 °C and pressure between 5-10 bar optimizes yields and minimizes side reactions.

- Solvent Effects: While solvents like N-methylpyrrolidone and tetrahydrofuran can be used, solvent-free conditions are preferred industrially to reduce costs and simplify purification.

- Reaction Monitoring: Continuous hydrogen supply and pressure control are critical to maintain reaction kinetics and product quality.

- Purification: Fractional distillation and drying over calcium chloride are effective for isolating the pure amine.

常见问题

Q. What green chemistry approaches reduce waste in scaling up this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。